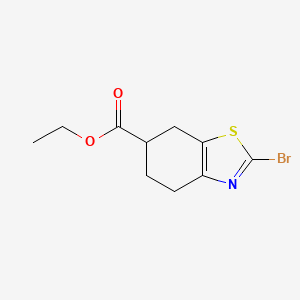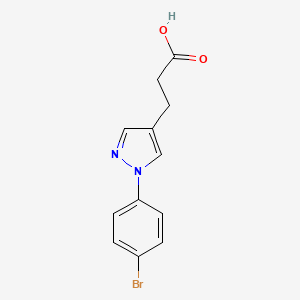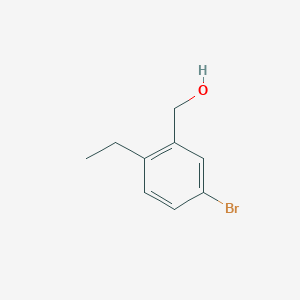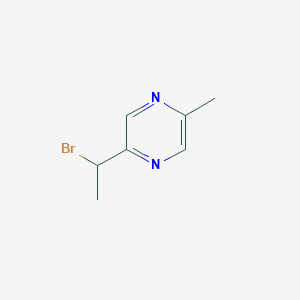
2-(1-broMoethyl)-5-Methylpyrazine
Overview
Description
2-(1-broMoethyl)-5-Methylpyrazine, also known as 2-BMP, is a chemical compound belonging to the pyrazine family of heterocyclic compounds. Pyrazines are widely used in the food and beverage industries, as well as in the pharmaceutical and chemical industries. 2-BMP is a colorless, odorless, and slightly water-soluble compound. It is a synthetic compound that is used as a flavoring agent, fragrance enhancer, and preservative in many food products. It is also used in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
Scientific Research Applications
Corrosion Inhibition
2-(1-Bromoethyl)-5-Methylpyrazine derivatives have shown potential in corrosion inhibition studies. Research indicates that pyrazine compounds, including those with bromoethyl and methyl substitutions, can serve as effective corrosion inhibitors for steel. These compounds interact with the metal surface to form protective layers, preventing corrosion in acidic environments. The effectiveness of these inhibitors has been validated through various techniques, including weight loss measurements, potentiodynamic polarization curves, and electrochemical impedance spectroscopy, demonstrating their potential in protecting metals from corrosion (I. Obot & Z. Gasem, 2014; Sourav Kr et al., 2014).
Pharmaceutical Intermediates
Compounds related to this compound, such as 5-Methylpyrazine-2-carboxylic acid, are recognized as important pharmaceutical intermediates. These substances are crucial in the synthesis of various pharmaceutical agents, providing a pathway to developing new drugs and treatments. The methodologies for synthesizing these intermediates encompass chemical, electrochemical, and microbial approaches, highlighting the versatility and importance of pyrazine derivatives in pharmaceutical research (Bai Jin-quan, 2013).
Synthesis and Characterization
The synthesis and characterization of pyrazine derivatives, including those with bromoethyl and methyl groups, are vital for understanding their properties and potential applications. Studies have delved into the synthesis of such compounds using various methods, providing insights into their chemical, electronic, and physical properties. These investigations not only contribute to the fundamental knowledge of pyrazine chemistry but also open doors to new applications in materials science, electronics, and more (J. Jaung et al., 1998).
Green Chemistry Applications
The development of environmentally friendly synthesis methods for pyrazine derivatives, including this compound, is a growing area of interest. Techniques that utilize biomass-derived materials and green chemistry principles to synthesize pyrazine compounds are being explored. Such methods aim to reduce the environmental impact of chemical synthesis, aligning with the goals of sustainable chemistry (Lei Song et al., 2017).
Antibacterial Activity
Research into the antibacterial properties of pyrazine derivatives, including those related to this compound, has shown promising results. Synthesized compounds have been evaluated against various bacterial strains, revealing potential antibacterial activity. This opens up possibilities for the use of pyrazine derivatives in developing new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (P. Makhija, 2009).
Mechanism of Action
Target of Action
Bromoethyl compounds are generally known to interact with various biological targets, including proteins and nucleic acids . The specific role of these targets would depend on their function within the biological system.
Mode of Action
The mode of action of 2-(1-bromoethyl)-5-Methylpyrazine is likely to involve a nucleophilic substitution reaction (S_N2), given its structural similarity to other bromoethyl compounds . In an S_N2 reaction, the bromine atom serves as a leaving group, allowing the compound to interact with its targets . The exact changes resulting from this interaction would depend on the specific target and the biochemical context.
Biochemical Pathways
For instance, they may interfere with the normal function of proteins or nucleic acids, leading to downstream effects on cellular processes .
Pharmacokinetics
Bromoethyl compounds are generally lipophilic, which may influence their absorption and distribution within the body . The metabolism and excretion of these compounds would depend on various factors, including their chemical structure and the specific metabolic pathways present in the organism.
Result of Action
These effects could include alterations in protein function, disruption of nucleic acid integrity, and potential impacts on cell viability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological system in which the compound is present .
Properties
IUPAC Name |
2-(1-bromoethyl)-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-10-7(4-9-5)6(2)8/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWMXLUDDAULCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289020 | |
| Record name | Pyrazine, 2-(1-bromoethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91920-66-0 | |
| Record name | Pyrazine, 2-(1-bromoethyl)-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91920-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 2-(1-bromoethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-bromoethyl)-5-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




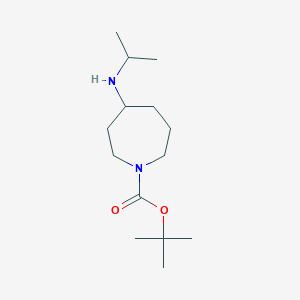

![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)
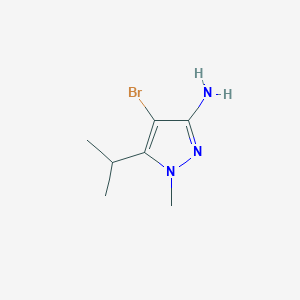


![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)

